2-(1H-benzotriazol-1-yl)-N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]acetamide
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Overview
Description
2-(1H-1,2,3-Benzotriazol-1-yl)-N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]acetamide is a complex organic compound that features a benzotriazole moiety linked to a pyrazole ring via an acetamide bridge
Preparation Methods
The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzotriazole and pyrazole intermediates, followed by their coupling through an acetamide linkage. Reaction conditions may include the use of coupling agents such as carbodiimides or uronium salts, and solvents like dimethylformamide (DMF) or dichloromethane (DCM). Industrial production methods would likely optimize these steps for scale, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: The benzotriazole and pyrazole rings can participate in nucleophilic substitution reactions, often facilitated by bases like sodium hydride. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
2-(1H-1,2,3-Benzotriazol-1-yl)-N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in drug discovery and development.
Industry: It may be used in the development of new materials with specific properties, such as corrosion inhibitors or UV stabilizers.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazole moiety can form stable complexes with metal ions, while the pyrazole ring can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar compounds include other benzotriazole derivatives and pyrazole-based molecules. Compared to these, 2-(1H-1,2,3-benzotriazol-1-yl)-N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]acetamide is unique due to the specific substitution pattern on the benzotriazole and pyrazole rings, which can confer distinct chemical and biological properties. Examples of similar compounds are:
- 2-(1H-1,2,3-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate
- 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1-benzoylethyl 4-ethylbenzoate
- 2-(1H-1,2,3-Benzotriazol-1-yl)quinoline-3-carbaldehyde
Properties
Molecular Formula |
C18H14ClFN6O |
---|---|
Molecular Weight |
384.8 g/mol |
IUPAC Name |
2-(benzotriazol-1-yl)-N-[1-[(2-chloro-4-fluorophenyl)methyl]pyrazol-4-yl]acetamide |
InChI |
InChI=1S/C18H14ClFN6O/c19-15-7-13(20)6-5-12(15)9-25-10-14(8-21-25)22-18(27)11-26-17-4-2-1-3-16(17)23-24-26/h1-8,10H,9,11H2,(H,22,27) |
InChI Key |
RISIFBAPFPKDAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)NC3=CN(N=C3)CC4=C(C=C(C=C4)F)Cl |
Origin of Product |
United States |
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